

Unraveling the Pharmacology of RG 6866: A Technical Guide

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Compound of Interest

Compound Name: RG 6866

Cat. No.: B1679311

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of **RG 6866**, a potent inhibitor of 5-lipoxygenase (5-LOX). The information is compiled from available preclinical data, focusing on its mechanism of action, in vitro and in vivo effects, and the associated signaling pathway. This document is intended to serve as a foundational resource for professionals in the field of drug development and inflammation research.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

RG 6866, chemically identified as N-methyl-4-benzyloxyphenylacetohydroxamic acid, exerts its pharmacological effects by directly inhibiting the 5-lipoxygenase (5-LOX) enzyme.^[1] 5-LOX is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.^[1] By blocking 5-LOX, **RG 6866** effectively reduces the production of pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).

The inhibitory action of **RG 6866** has been demonstrated in both isolated enzyme and whole-cell assays. Notably, the compound does not interfere with the binding of LTD4 to its receptor, indicating a specific mechanism of action targeted at the synthesis pathway rather than receptor antagonism.^[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for **RG 6866** from in vitro and in vivo preclinical studies conducted in guinea pig models.

Table 1: In Vitro Inhibitory Activity of **RG 6866**[\[1\]](#)

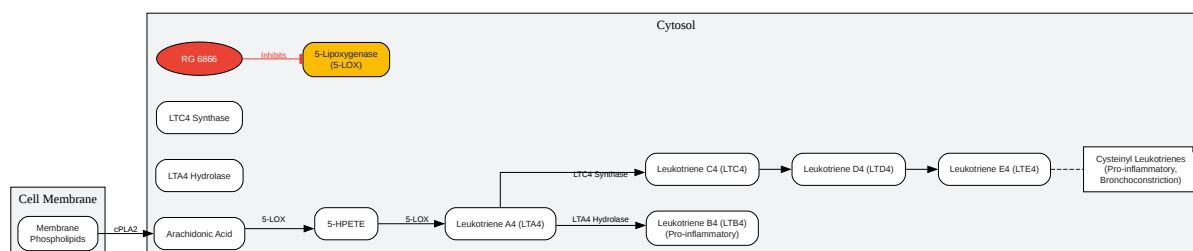
Assay	Target	Test System	IC50 (μM)
Inhibition of 5-HETE production	5-Lipoxygenase	Isolated guinea pig peritoneal polymorphonuclear (PMN) cells	0.20
Inhibition of 5-HETE production	5-Lipoxygenase	Supernatant fraction from guinea pig PMNs	0.23

Table 2: In Vivo Efficacy of **RG 6866** in Guinea Pigs[\[1\]](#)

Model	Endpoint	Route of Administration	ED50 (mg/kg)
Inhibition of LTC4 formation	Reduction of LTC4 levels	Oral	24.0
Antigen-induced systemic anaphylaxis	Inhibition of anaphylaxis	Oral	Dose-dependent
LTD4-dependent bronchoconstriction	Inhibition of bronchoconstriction	Oral	Dose-dependent
Pulmonary anaphylaxis model	Inhibition of mortality	Intragastric (i.g.)	Significant inhibition at 50 mg/kg

Signaling Pathway and Mechanism of Inhibition

RG 6866 targets the initial and rate-limiting step in the leukotriene biosynthetic pathway. The following diagram illustrates this pathway and the point of intervention by **RG 6866**.



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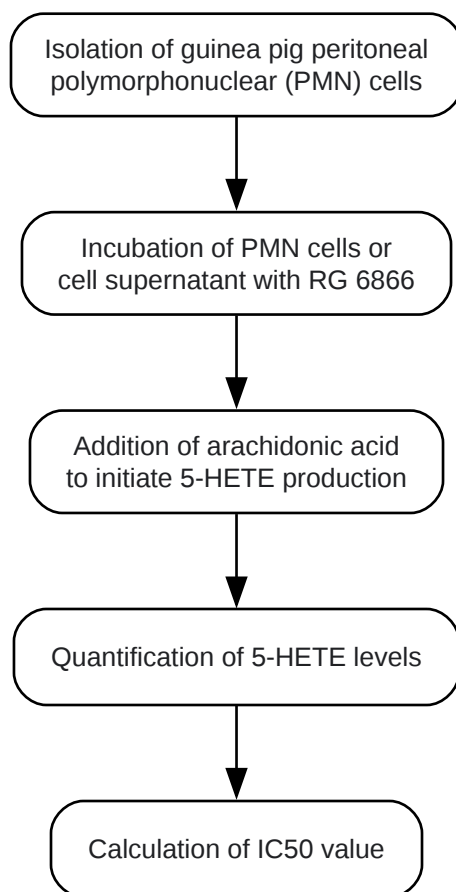
Caption: Mechanism of action of **RG 6866** in the 5-lipoxygenase pathway.

Experimental Protocols

Detailed experimental protocols for the studies on **RG 6866** are not publicly available. The following methodologies are summarized based on the descriptions provided in the cited literature.^[1]

In Vitro 5-Lipoxygenase Inhibition Assay

A general workflow for assessing the in vitro inhibitory activity of **RG 6866** is outlined below.

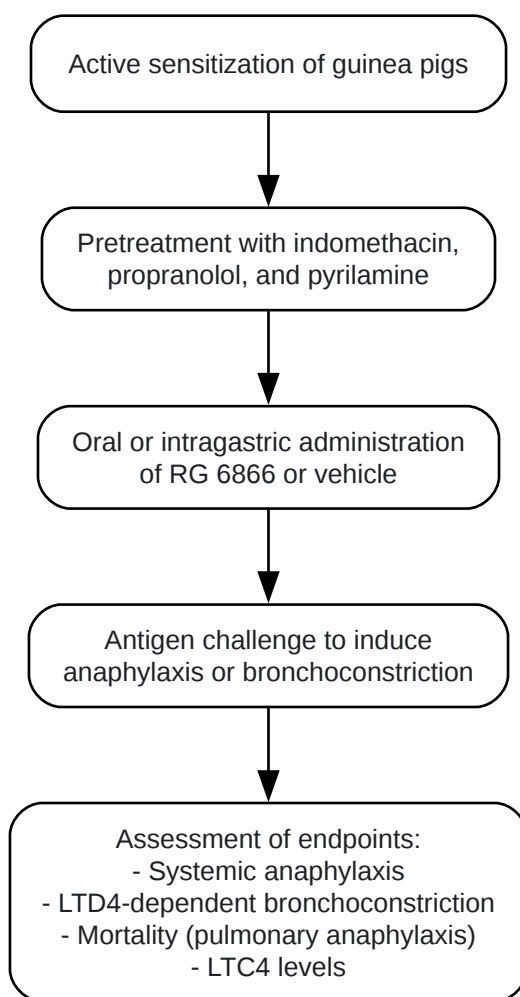


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Caption: Generalized workflow for in vitro 5-LOX inhibition assay.

In Vivo Models of Anaphylaxis and Leukotriene Formation

The in vivo efficacy of **RG 6866** was evaluated in actively sensitized guinea pigs. The general experimental design is as follows:



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References

- 1. researchgate.net [researchgate.net]
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